

# cTEV6-2: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: cTEV6-2

Cat. No.: B15567232

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This technical guide provides a comprehensive overview of the discovery and synthesis of **cTEV6-2**, a potent covalent inhibitor of the Tobacco Etch Virus (TEV) protease. **cTEV6-2** stands out as the most potent inhibitor of TEV protease discovered to date, offering significant potential for various research and biotechnological applications.<sup>[1][2][3][4]</sup>

## Discovery of cTEV6-2

**cTEV6-2** was identified through a sophisticated screening process utilizing an mRNA display platform.<sup>[1][2][3][4][5]</sup> This high-throughput selection method enabled the exploration of a vast library of macrocyclic peptides to find a potent covalent inhibitor.

The discovery process was centered on identifying a macrocyclic peptide that could form a covalent bond with a specific cysteine residue (C151) in the active site of the TEV protease.<sup>[6][7]</sup> The use of a 1,3-dibromoacetone-vinyl sulfone (DBA-VS) linker was instrumental in the chemical functionalization and installation of a covalent "warhead" within the peptide library.<sup>[1][2][3][4][5]</sup>

The screening platform successfully identified **cTEV6-2**, a macrocyclic peptide with a distinctive C-terminal cyclization, as a highly effective and specific inhibitor.<sup>[1][2][3][4]</sup>

## Quantitative Data

The following table summarizes the key quantitative data for **cTEV6-2**.

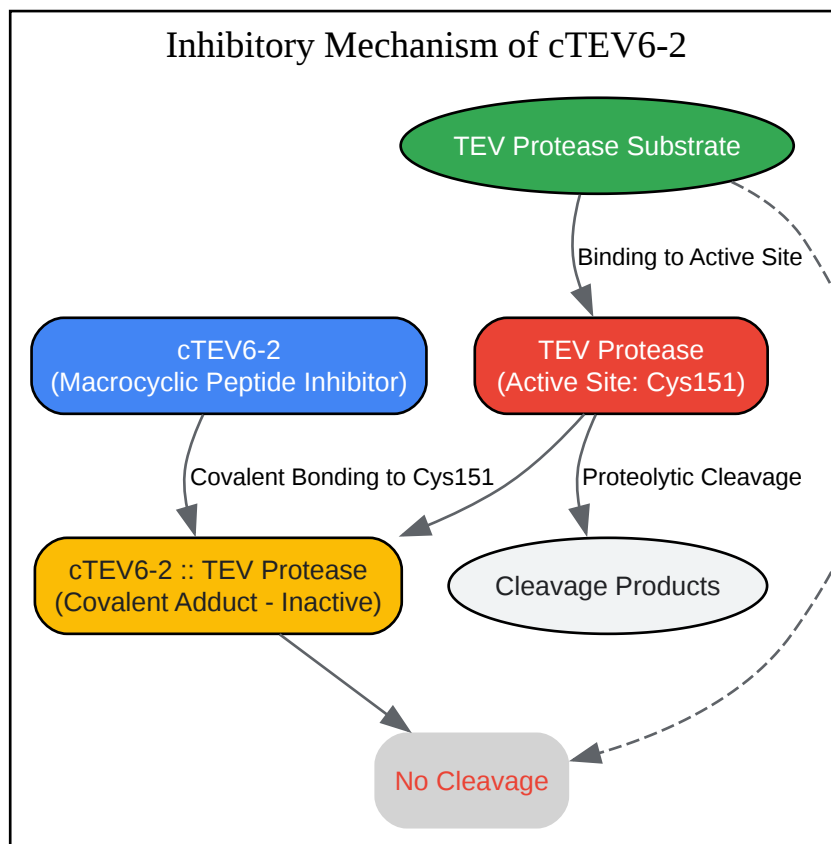
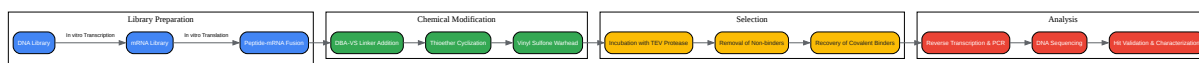
Parameter	Value	Reference
IC50	81.7 nM	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C63H93N17O22S3	<a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	1536.71 g/mol	<a href="#">[7]</a> <a href="#">[9]</a>

## Synthesis of cTEV6-2

The synthesis of **cTEV6-2** is intrinsically linked to the mRNA display methodology used for its discovery. The process involves the in vitro generation of a library of peptide-mRNA fusion molecules, followed by chemical modifications to introduce the cyclization and the covalent warhead.

## Experimental Workflow: mRNA Display for Covalent Macrocyclic Inhibitor Selection

The overall workflow for the discovery of **cTEV6-2** is depicted below. This process begins with a DNA library encoding a diverse set of peptides and culminates in the identification of potent covalent inhibitors.



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